N,N-dimethyl-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-sulfonamide
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Overview
Description
N,N-dimethyl-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-sulfonamide is a complex organic compound featuring a piperazine and piperidine moiety connected through a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-sulfonamide typically involves multi-step organic reactions. One common method includes the formation of the pyrimidine ring followed by the introduction of the piperidine and piperazine groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N,N-dimethyl-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Selective inhibitors of protein kinase B (Akt).
Uniqueness
N,N-dimethyl-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-sulfonamide is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N,N-dimethyl-4-(6-piperidin-1-ylpyrimidin-4-yl)piperazine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N6O2S/c1-18(2)24(22,23)21-10-8-20(9-11-21)15-12-14(16-13-17-15)19-6-4-3-5-7-19/h12-13H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDJOJGRPXHWRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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